molecular formula C14H8BrNO2 B179623 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one CAS No. 18600-53-8

2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B179623
CAS RN: 18600-53-8
M. Wt: 302.12 g/mol
InChI Key: FIIDMKOKFYKKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazinones. It is a heterocyclic compound that has a wide range of applications in scientific research. The compound is used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and PGE2. The compound has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have anti-microbial effects against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its wide range of applications. The compound can be used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one. One direction is to study the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to investigate the compound's anti-tumor effects in more detail and to identify the specific signaling pathways involved. Additionally, future studies could focus on improving the compound's solubility in water to make it more suitable for use in aqueous solutions.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one involves the condensation reaction of 4-bromobenzoic acid and o-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction yields 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one as a white crystalline solid with a melting point of 223-225°C.

Scientific Research Applications

2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds such as benzoxazinones, benzothiazinones, and benzimidazoles. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions.

properties

CAS RN

18600-53-8

Product Name

2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

2-(4-bromophenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H8BrNO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H

InChI Key

FIIDMKOKFYKKMG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Br

solubility

0.6 [ug/mL]

Origin of Product

United States

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